Saralasin
Overview
Description
Preclinical Pharmacology of Saralasin
Saralasin is a synthetic peptide that acts as an antagonist to angiotensin II (AII), a potent vasoconstrictor involved in blood pressure regulation. It has been found to be highly soluble and stable with a relatively short half-life, making its effects rapidly reversible when administered intravenously. Preclinical studies have indicated that saralasin exhibits only transient toxicosis without significant pathology or teratology, suggesting a favorable safety profile. The affinity of saralasin for angiotensin receptors has been directly correlated with its biological activity, and it has been shown to be a specific competitive antagonist of AII's effects on various systems, including vascular, renal, adrenal, cardiac, and the central nervous system. These characteristics support the potential use of saralasin as both a diagnostic and therapeutic agent for hypertension related to AII .
Use in Hypertension Diagnosis and Treatment
Clinical studies have explored the use of saralasin to identify patients with "angiotensinogenic" hypertension, which is hypertension due to excessive activity of angiotensin II. In a study involving 60 hypertensive patients, saralasin infusion led to a reduction in blood pressure in 16 "responders." These responders were characterized by elevated plasma renin activity and reduced renal blood flow, among other indicators. The use of saralasin helped to confirm that angiotensin II was the causative factor in the hypertension of these patients. Furthermore, the study suggested that saralasin could be an effective means of recognizing angiotensinogenic hypertension .
Saralasin and Renin-Sodium Relationship
Saralasin's effects on blood pressure have been shown to be more pronounced in patients with renovascular hypertension when they are mildly sodium depleted. A study demonstrated that the vasodepressor response to saralasin was observed in a higher number of patients after sodium depletion, indicating a relationship between plasma renin activity and saralasin's efficacy. This suggests that saralasin testing, particularly during states of modest sodium depletion, could be a useful tool in detecting renin-mediated hypertension .
Historical Development and Clinical Confirmation
The discovery and development of saralasin were driven by the goal of creating an AII antagonist resistant to degradation by aminopeptidases. The substitution of sarcosine in saralasin not only achieved this resistance but also unexpectedly increased its affinity for vascular smooth muscle receptors. The clinical utility of saralasin in hypertensive patients has been confirmed through various studies, reinforcing its potential as a therapeutic and diagnostic tool .
Saralasin's Partial Agonism and Its Implications
Saralasin has been characterized as a partial competitive agonist of angiotensin II. Its infusion in hypertensive patients typically results in an immediate transient pressor response followed by a sustained change in blood pressure. The response to saralasin is influenced by the pretreatment angiotensin level and sodium balance, with depressor responses more common in patients with high renin levels. However, due to its partial agonism, saralasin testing may underestimate the renin factor in blood pressure regulation, and its use in identifying renin involvement in hypertension is limited .
Screening for Renovascular Hypertension
In a study involving patients with renal artery stenosis and essential hypertension, saralasin infusion was used to screen for renovascular hypertension. The response to saralasin, indicated by a fall in blood pressure, was significantly more common in patients with renal artery stenosis compared to those with essential hypertension. This suggests that saralasin infusion could serve as a valuable screening test for renovascular hypertension .
Scientific Research Applications
Application in Endocrinology and Physiology
Saralasin has been studied as an angiotensin II (Ang II) receptor blocker . It has been found to induce neurite outgrowth in NG108-15 cells to a similar extent as the endogenous Ang II . These cells express mainly the AT2 receptor in their undifferentiated state .
Method of Application
The method of application involved preincubation with the AT2 receptor selective antagonist PD 123,319 . This suggests that the observed outgrowth was mediated by the AT2 receptor .
Results
Neither saralasin nor sarile reduced the neurite outgrowth induced by Ang II . This proves that the two octapeptides do not act as antagonists at the AT2 receptor and may be considered as AT2 receptor agonists .
Application in Cardiovascular Research
Saralasin is a competitive angiotensin II receptor antagonist with partial agonistic activity . It has been used in cardiovascular research due to its effects on vascular smooth muscle AT II receptors .
Method of Application
The aminopeptide sequence for saralasin differs from angiotensin II at three sites . These modifications increase the affinity for vascular smooth muscle AT II receptors and make saralasin resistant to degradation by aminopeptidases .
Application in Neurology
Saralasin has been studied for its effects on the nervous system . It has been found to induce neurite outgrowth in NG108-15 cells, which express mainly the AT2 receptor in their undifferentiated state .
Method of Application
The method of application involved preincubation with the AT2 receptor selective antagonist PD 123,319 . This suggests that the observed outgrowth was mediated by the AT2 receptor .
Results
Neither saralasin nor sarile reduced the neurite outgrowth induced by Ang II . This proves that the two octapeptides do not act as antagonists at the AT2 receptor and may be considered as AT2 receptor agonists .
Method of Application
The aminopeptide sequence for saralasin differs from angiotensin II at three sites . These modifications increase the affinity for vascular smooth muscle AT II receptors and make saralasin resistant to degradation by aminopeptidases .
Results
Despite its initial promise, saralasin was discontinued due to many false-positive and false-negative reports .
Application in Respiratory Research
Saralasin has been studied for its effects on respiratory rate and tidal volume variability in freely moving Wistar rats .
Method of Application
The method of application involved intracerebroventricular administration of the angiotensin II receptor antagonist saralasin .
Results
The results of this study are not explicitly mentioned in the source . For detailed results, you may want to refer to the original research paper.
Application in Evaluating Role of Angiotensin II
Saralasin, a specific competitive inhibitor of angiotensin II, was used to evaluate the role of angiotensin II in normal man .
Method of Application
Saralasin was given by graded intravenous infusion (1–20 μg/kg/min over 1 h) to 6 healthy young volunteers .
Results
The results of this study are not explicitly mentioned in the source . For detailed results, you may want to refer to the original research paper.
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGWGEPQIUAZME-NXSMLHPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39698-78-7 (acetate, hydrated) | |
Record name | Saralasin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046549 | |
Record name | Saralasin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
912.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saralasin | |
CAS RN |
34273-10-4 | |
Record name | Saralasin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saralasin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saralasin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.